molecular formula C18H17ClN2 B1299016 N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine CAS No. 606095-53-8

N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine

Cat. No.: B1299016
CAS No.: 606095-53-8
M. Wt: 296.8 g/mol
InChI Key: KSBROIBBHDEIFA-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine (CAS: 606095-53-8) is a quinoline-derived compound featuring a benzylamine group attached to the quinoline core at position 2. The quinoline scaffold is substituted with a chlorine atom at position 2 and a methyl group at position 3. With a molecular weight of 296.8 g/mol and a purity of 97% (commercially available via CymitQuimica and Crysdot LLC), this compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, which are known for antimicrobial, anticancer, and antimalarial activities .

Properties

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c1-13-6-5-9-15-10-16(18(19)21-17(13)15)12-20-11-14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBROIBBHDEIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322679
Record name N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

606095-53-8
Record name N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-8-methylquinoline with benzylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Insights :

  • Quinoline vs.
  • Chlorine Substituent: The 2-Cl group in the quinoline derivative may influence electronic properties and steric hindrance, contrasting with the 6-Cl in the indole analog .
  • Methyl vs. Trifluoromethyl : The 8-CH₃ group in the target compound is less electronegative than the 6-CF₃ in the imidazopyridine analog, which could alter metabolic stability .

Physicochemical Properties

  • Solubility: Higher molecular weight and aromaticity in the quinoline derivative likely reduce aqueous solubility compared to pyridine or benzene analogs .
  • Thermal Stability: Quinoline derivatives generally exhibit higher melting points due to rigid planar structures, though experimental data are lacking .

Biological Activity

N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution of the chlorine atom in 2-chloro-8-methylquinoline with benzylamine. This reaction is often facilitated by bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide. The general reaction can be summarized as follows:

2 Chloro 8 methylquinoline+BenzylamineBaseN Benzyl 1 2 chloro 8 methylquinolin 3 yl methanamine\text{2 Chloro 8 methylquinoline}+\text{Benzylamine}\xrightarrow{\text{Base}}\text{N Benzyl 1 2 chloro 8 methylquinolin 3 yl methanamine}

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness compared to standard antibiotics.

Microorganism MIC (µM) Reference Compound MIC (µM)
Staphylococcus aureus20Ceftriaxone 4
Escherichia coli40Ceftriaxone 0.1
Caulobacter crescentus30-

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro tests have demonstrated that it can inhibit the growth of various cancer cell lines, including HeLa cells and other tumorigenic cell lines. The compound's cytotoxicity was evaluated across different concentrations, revealing low toxicity at therapeutic levels.

Cell Line IC50 (µM) Cytotoxicity Level
HeLa25Non-cytotoxic at ≤200 µM
MCF7 (Breast cancer)30Non-cytotoxic at ≤200 µM

The mechanism of action appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in microbial and cancer cells. The compound may inhibit key enzymes involved in DNA synthesis or interfere with cellular signaling pathways that promote cell growth.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Receptor Modulation : It could modulate receptors involved in cell proliferation in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study : A recent study assessed the antibacterial efficacy against multi-drug resistant strains, finding that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections .
  • Anticancer Research : Another investigation focused on its effects on breast cancer cells, demonstrating significant growth inhibition while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine, and which reagents are critical?

  • Methodological Answer : The compound can be synthesized via condensation reactions using ethoxycarbonyl-ethoxy-dihydroquinoline (EEDQ) as a coupling agent. Deprotection of intermediates is typically achieved with trifluoroacetic acid (TFA) in dichloromethane. Purification often involves column chromatography, while photochemical methods (e.g., irradiation with a medium-pressure mercury lamp under nitrogen) are used for cyclization or functionalization steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹³C-NMR : To confirm the presence of specific carbons (e.g., δ 89.17 ppm for quaternary carbons in rigid structures) .
  • HR-MS (ESI) : To verify molecular weight and isotopic patterns (e.g., (M + H)⁺ peaks) .
  • ¹H-NMR : To resolve aromatic protons and methyl/benzyl groups (e.g., δ 3.77–3.87 ppm for CH₂ groups adjacent to nitrogen) .

Q. How are crystallographic tools like SHELX and ORTEP used in structural analysis?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution X-ray diffraction data, while ORTEP-III generates graphical representations of anisotropic displacement parameters. These tools help resolve bond lengths, angles, and packing interactions . For example, SHELXTL (Bruker AXS version) is often used for small-molecule refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Low yields (e.g., 20–34% in similar indole derivatives ) may arise from steric hindrance or side reactions. Strategies include:

  • Temperature Control : Maintaining room temperature for condensation steps to avoid decomposition .
  • Nitrogen Purging : Minimizing oxidative side reactions during photochemical steps .
  • Catalyst Screening : Testing alternative coupling agents (e.g., HATU) to enhance efficiency .

Q. How to resolve contradictions in spectroscopic data during structure validation?

  • Methodological Answer : Discrepancies between observed and expected NMR shifts (e.g., aromatic proton splitting) can arise from dynamic effects or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : To assign overlapping signals .
  • Crystallographic Validation : Comparing experimental and DFT-calculated bond lengths to confirm stereochemistry .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge distribution. For example, DFT studies on metal complexes of similar amines reveal ligand-to-metal charge transfer transitions relevant to optical applications .

Q. How to evaluate bioactivity against drug-resistant pathogens?

  • Methodological Answer : Structural analogs (e.g., N-benzyl indole derivatives) are tested against intracellular pathogens via:

  • MIC Assays : Determining minimum inhibitory concentrations .
  • Resistance Profiling : Comparing efficacy against wild-type and multidrug-resistant strains .

Q. What green chemistry approaches apply to its synthesis?

  • Methodological Answer : Solvent-free reactions or water-mediated catalysis reduce environmental impact. For example, telescoped processes (combining steps without isolation) minimize waste in sertraline intermediate synthesis, a strategy adaptable to this compound .

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